2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene
Overview
Description
2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methoxy-substituted naphthalene ring, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Chlorination: The alcohol is then chlorinated using thionyl chloride (SOCl2) to form the chloro derivative.
Formation of Propene Chain: The final step involves the formation of the propene chain through a Wittig reaction, where the chloro derivative reacts with a phosphonium ylide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bond to a single bond, forming the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Amines, thioethers, ethers.
Scientific Research Applications
2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with specific molecular targets. The chloro group and the methoxy-substituted naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene can be compared with similar compounds such as:
2-Chloro-3-(2-naphthyl)-1-propene: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(6-Methoxy-2-naphthyl)-1-propene: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-3-(6-methoxy-1-naphthyl)-1-propene: Positional isomer with different substitution pattern on the naphthalene ring, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYGJPRRUGBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228674 | |
Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-72-8 | |
Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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